

Physical and chemical properties of 1,4-Dibromotetrafluorobenzene

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Compound of Interest

Compound Name: 1,4-Dibromotetrafluorobenzene

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An In-depth Technical Guide to 1,4-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,4-Dibromotetrafluorobenzene**, a versatile chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in utilizing this compound in their work.

Chemical Identity and Physical Properties

1,4-Dibromotetrafluorobenzene is a halogenated aromatic compound with the chemical formula $C_6Br_2F_4$. It is a white crystalline solid at room temperature and is utilized as a key building block in the synthesis of various fluorinated organic molecules.

Table 1: Physical and Chemical Properties of **1,4-Dibromotetrafluorobenzene**

Property	Value	Source(s)
Molecular Formula	C ₆ Br ₂ F ₄	[1][2]
Molecular Weight	307.87 g/mol	[1][3]
CAS Number	344-03-6	[3]
Appearance	White to off-white crystalline powder or needles	[3][4][5]
Melting Point	78-81 °C	[3][4]
Boiling Point	~198 °C (estimate)	[4]
Density	~2.198 g/cm ³ (estimate)	[4]
Solubility	Almost transparent in methanol.[4][6]	
InChI Key	QFTZULJNRAHOIY-UHFFFAOYSA-N	[3]
Canonical SMILES	C1(=C(C(=C(C(=C1Br)F)F)Br)F)F	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **1,4-Dibromotetrafluorobenzene**. The following are key spectroscopic techniques used for this compound:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ¹³C NMR are instrumental in confirming the substitution pattern of the fluorinated benzene ring.
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic vibrations of the C-Br and C-F bonds, as well as the aromatic ring structure.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a dibrominated compound.

While specific peak data is not provided here, this information is readily available in chemical databases and through analytical service providers.

Chemical Properties and Reactivity

1,4-Dibromotetrafluorobenzene is a stable compound under normal conditions.^[5] Its reactivity is primarily centered around the two bromine atoms, which can be substituted through various cross-coupling reactions. The electron-withdrawing nature of the four fluorine atoms on the benzene ring influences the reactivity of the C-Br bonds.

This compound serves as a valuable intermediate in the synthesis of:

- Fluorinated Compounds: It is a key precursor for creating more complex fluorinated molecules for pharmaceutical and agrochemical applications.^[5]
- Advanced Materials: It is used in the development of high-performance polymers with enhanced thermal and chemical resistance.^[5]
- Electronics: Due to its dielectric properties, it finds applications in the fabrication of electronic components.^[5]

A significant application of **1,4-Dibromotetrafluorobenzene** is in palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, to form new carbon-carbon bonds.

Experimental Protocols

A prominent use of **1,4-Dibromotetrafluorobenzene** is in the synthesis of 1,4-bis(thien-2-yl)-2,3,5,6-tetrafluorobenzene, a building block for fluorescent organic single crystals.^[3] The synthesis is typically achieved via a Stille cross-coupling reaction.

Synthesis of 1,4-bis(thien-2-yl)-2,3,5,6-tetrafluorobenzene via Stille Coupling

This section outlines a general experimental protocol for the Stille cross-coupling of **1,4-Dibromotetrafluorobenzene** with 2-(tri-n-butylstannyl)thiophene.

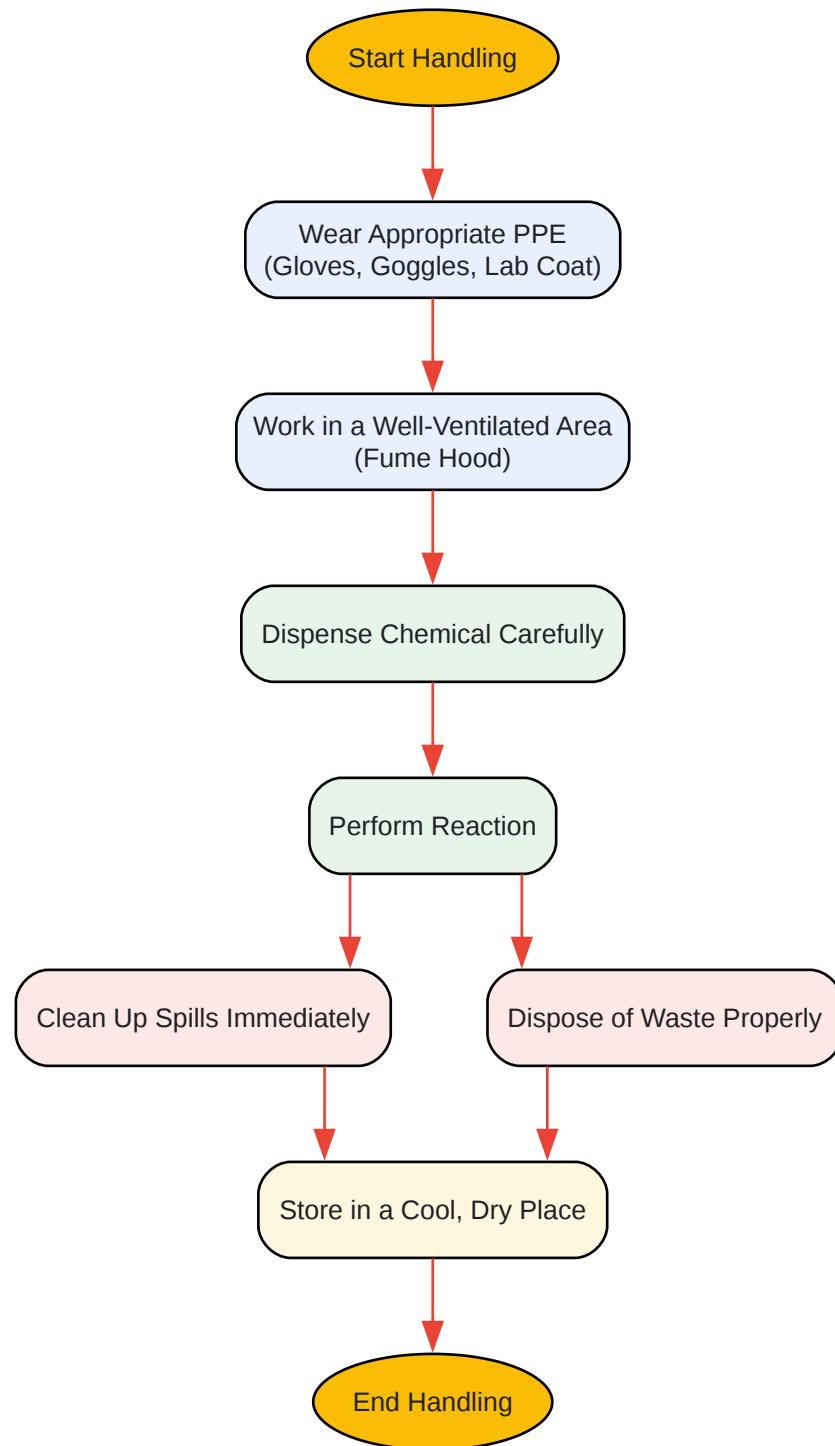
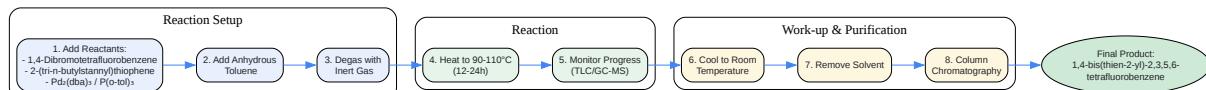
Materials:

- **1,4-Dibromotetrafluorobenzene**
- 2-(tri-n-butylstannyl)thiophene
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- Tri(*o*-tolyl)phosphine ($\text{P}(\text{o-tol})_3$)
- Anhydrous and degassed toluene
- Standard Schlenk line glassware
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add **1,4-Dibromotetrafluorobenzene** (1.0 equivalent) and 2-(tri-n-butylstannyl)thiophene (2.2 equivalents).
- Add the palladium catalyst, $\text{Pd}_2(\text{dba})_3$ (e.g., 2 mol%), and the ligand, $\text{P}(\text{o-tol})_3$ (e.g., 8 mol%).
- Add anhydrous and degassed toluene via syringe.
- Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
- Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- The solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel.

Logical Workflow for Stille Coupling



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